

The Solubility Profile of 1-Caffeoylquinic Acid: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	1-Caffeoylquinic acid	
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An in-depth examination of the solubility of **1-Caffeoylquinic acid** in Dimethyl Sulfoxide (DMSO) and other common organic solvents, providing essential data and protocols for scientific applications.

Introduction

1-Caffeoylquinic acid (1-CQA), a significant phenolic compound found in various plants, is the focus of extensive research due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. A critical parameter for researchers, scientists, and drug development professionals is its solubility in various solvents, which underpins the design of in vitro and in vivo studies, as well as formulation development. This technical guide provides a comprehensive overview of the solubility of **1-Caffeoylquinic acid**, with a particular focus on DMSO and other commonly used organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for **1-Caffeoylquinic acid** is paramount for accurate experimental design. The following table summarizes the available quantitative and qualitative solubility information for **1-Caffeoylquinic acid**. For comparative purposes, solubility data for its well-known isomer, Chlorogenic Acid (3-O-Caffeoylquinic acid), is also included.



Compound	Solvent	Solubility	Molar Solubility (mM)	Notes
1-Caffeoylquinic Acid	Dimethyl Sulfoxide (DMSO)	250 mg/mL[1]	705.60 mM[1]	Requires sonication for dissolution.[1]
Methanol	Soluble[2][3]	Not Quantified	-	
Ethanol	Soluble[2][3]	Not Quantified	-	
Acetone	Soluble[2][4]	Not Quantified	-	•
Chloroform	Soluble[2][4]	Not Quantified	-	
Dichloromethane	Soluble[2][4]	Not Quantified	-	
Ethyl Acetate	Soluble[2][4]	Not Quantified	-	
Pyridine	Soluble[3]	Not Quantified	-	
Chlorogenic Acid	Dimethyl Sulfoxide (DMSO)	~50 mg/mL[5]	~141.1 mM	-
Ethanol	~25 mg/mL[5][6]	~70.6 mM	-	
Dimethylformami de (DMF)	~71 mg/mL[5]	~200.4 mM	-	-

Note: The molecular weight of ${f 1-Caffeoylquinic\ acid\ }$ is 354.31 g/mol .

Experimental Protocol: Determination of Solubility via Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[7][8] The following protocol outlines the key steps for determining the solubility of **1-Caffeoylquinic acid**.

Materials and Equipment



- 1-Caffeoylquinic acid (solid)
- Solvent of interest (e.g., DMSO, ethanol)
- Glass vials with screw caps
- Orbital shaker or vortex mixer
- Centrifuge
- Syringe filters (0.22 μm)
- UV-Vis Spectrophotometer
- Analytical balance
- · Volumetric flasks and pipettes

Methodology

- Preparation of Supersaturated Solution: Add an excess amount of solid 1-Caffeoylquinic
 acid to a known volume of the solvent in a glass vial. The presence of undissolved solid is
 crucial to ensure that equilibrium is reached from a state of supersaturation.
- Equilibration: Seal the vials and place them on an orbital shaker or vortex mixer. Agitate the samples at a constant temperature for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[9]
- Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.
- Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.[9]
- Quantification via UV-Vis Spectrophotometry:



- Wavelength of Maximum Absorbance (λmax): Prepare a dilute standard solution of 1-Caffeoylquinic acid in the solvent of interest and scan its absorbance across a range of wavelengths (e.g., 200-400 nm) to determine the λmax.
- Calibration Curve: Prepare a series of standard solutions of 1-Caffeoylquinic acid of known concentrations. Measure the absorbance of each standard at the predetermined λmax and plot a calibration curve of absorbance versus concentration.
- Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.
- Calculation of Solubility: Use the equation of the line from the calibration curve to determine
 the concentration of 1-Caffeoylquinic acid in the diluted sample. Account for the dilution
 factor to calculate the final solubility in the original supernatant, typically expressed in mg/mL
 or M.

Visualization of an Associated Signaling Pathway

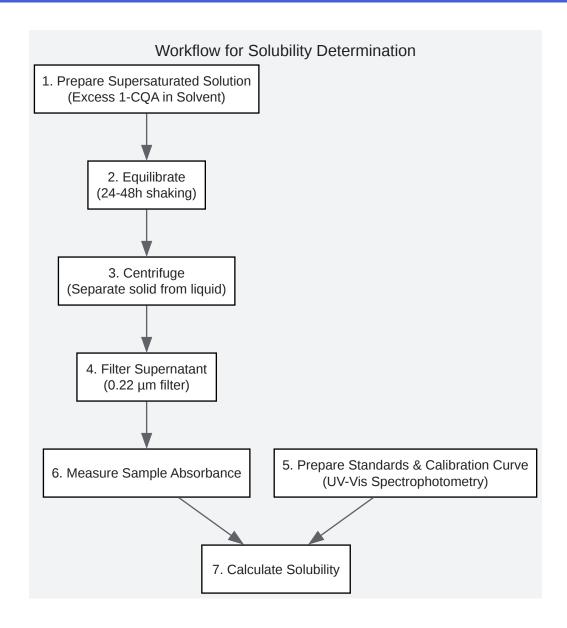
1-Caffeoylquinic acid and its isomers have been identified as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][10] This pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism behind the anti-inflammatory effects of these compounds.

Caption: Inhibition of the NF-kB signaling pathway by **1-Caffeoylquinic acid**.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of **1- Caffeoylquinic acid**.





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Caption: General workflow for determining the solubility of **1-Caffeoylquinic acid**.

Conclusion

This technical guide provides a foundational understanding of the solubility of **1-Caffeoylquinic acid** in DMSO and other organic solvents. The high solubility in DMSO makes it an excellent solvent for preparing stock solutions for a wide range of biological assays. While quantitative data in other organic solvents remains to be fully elucidated, the provided qualitative information and the detailed experimental protocol offer a solid framework for researchers to conduct their own solubility assessments. The visualization of its inhibitory action on the NF-кВ pathway further contextualizes the importance of this compound in inflammation research. This



guide serves as a valuable resource for scientists and professionals in the field of drug discovery and natural product research.

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